tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate is a chemical compound with the molecular formula C11H14N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group, a cyanothiophene ring, and a carbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate involves several steps. One common method includes the reaction of an intermediate compound with zinc cyanide (ZnCN) in the presence of tris(dibenzylideneacetone)dipalladium(0) and 1,1’-bis(diphenylphosphino)ferrocene in N,N-dimethylformamide (DMF) at 125°C under an inert atmosphere. The reaction mixture is then cooled, diluted with water and ethyl acetate (EtOAc), and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring cost-effectiveness and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (thiophen-2-ylmethyl)carbamate
- tert-Butyl N-[(5-hydroxythiophen-2-yl)methyl]carbamate
- tert-Butyl (5-formylthiophen-2-yl)methylcarbamate
Uniqueness
tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate is unique due to the presence of the cyanothiophene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-11(2,3)15-10(14)13-7-9-5-4-8(6-12)16-9/h4-5H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUXBZDPVIIKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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